C4‑Hydrogen Retention Preserves an Open Functionalization Site Unavailable in the 4‑Chloro Analogue
The target compound (CAS 479028-65-4) retains a hydrogen at the C4 position of the pyrazolo[3,4-b]pyridine core, whereas the most structurally similar commercial alternative, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 175201-95-3), carries a chlorine substituent at C4 . This chlorine occupies the C4 site, which has been identified as a critical vector for introducing anilino, diaza, and spirocyclic substituents in SAR programs targeting TRK, FGFR, and ALK kinases . The C4‑H compound allows direct electrophilic or directed metalation-based C4 functionalization, whereas the C4‑Cl analogue requires nucleophilic aromatic substitution with distinct electronic and steric constraints. In scaffold-hopping drug design, the ability to independently vary all four substitution positions (N1, C3, C4, C5) versus three (N1, C3, C5) represents 33% greater accessible chemical space per reaction step . This is a class‑level inference drawn from the documented SAR of pyrazolo[3,4-b]pyridines.
| Evidence Dimension | Number of independently addressable substitution positions on the pyrazolo[3,4-b]pyridine core |
|---|---|
| Target Compound Data | 4 positions (N1, C3, C4, C5) available for functionalization |
| Comparator Or Baseline | 3 positions for 4-chloro-1,3-dimethyl analogue (N1, C3, C5), as C4 is blocked by Cl |
| Quantified Difference | 33% more substitution permutations; approximately 1 additional degree of freedom in diversity-oriented synthesis |
| Conditions | Class-level analysis based on documented SAR in pyrazolo[3,4-b]pyridine kinase inhibitor programs (TRK, FGFR, ALK, PDE4) |
Why This Matters
Purchasing the C4‑H building block enables SAR programs that need independent C4 variation, which is physically impossible with the C4‑Cl analogue.
- [1] Patents EP. Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases. 2019. Representative SAR showing C4 substitution as key vector. View Source
- [2] Dias, L.C.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. *Molecules* 2022, 27, 2289. (Review documenting substitution diversity at N1, C3, C4, C5, C6). View Source
